N-Acetylglyphosate

Vue d'ensemble

Description

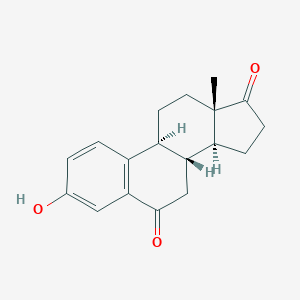

N-Acetylglyphosate (NAG) is a metabolite of the pesticide Glyphosphate . It is an acetylated form of glyphosate, which inhibits the growth of plants by inhibiting the synthesis of three important plant enzymes: 5-enolpyruvylshikimate-3-phosphate synthase, shikimate dehydrogenase, and acetolactate synthase .

Synthesis Analysis

Glyphosate can be synthesized from glycine and by oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). There are also promising “atom-efficient” methods such as dealkylation of N-substituted glyphosates .

Molecular Structure Analysis

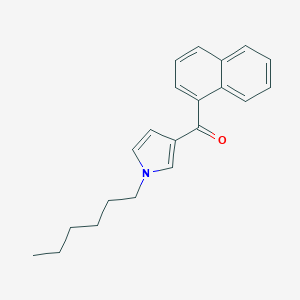

The molecular formula of N-Acetylglyphosate is C5H10NO6P . Its average mass is 211.110 Da and its monoisotopic mass is 211.024567 Da .

Chemical Reactions Analysis

Glyphosate and its metabolites have been analyzed using various methods such as HPLC-FLD for determining residues in different samples . A new analytical method for lentils along with validation data was received by the Meeting .

Physical And Chemical Properties Analysis

N-Acetylglyphosate has a density of 1.6±0.1 g/cm3, a boiling point of 540.3±60.0 °C at 760 mmHg, and a flash point of 280.6±32.9 °C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Applications De Recherche Scientifique

Glyphosate Tolerance Gene Discovery : A study by Castle et al. (2004) discovered enzymes exhibiting glyphosate N-acetyltransferase (GAT) activity, crucial for detoxifying glyphosate through N-acetylation. This research is significant as it paved the way for developing glyphosate-tolerant transgenic organisms like E. coli, Arabidopsis, tobacco, and maize.

Enzymatic Modification for Crop Tolerance : Another study by Siehl et al. (2005) focused on the evolution of a microbial acetyltransferase for glyphosate modification. This study underlined the importance of developing efficient N-acetylation of glyphosate as a strategy to confer robust glyphosate tolerance in crops like tobacco and maize.

Glyphosate Detection and Assessment Techniques : Research by Viirlaid et al. (2015) delved into developing methods for glyphosate stabilization and concentration using aminoactivated nano- and microparticles. This is crucial for enhancing the sensitivity and reliability of glyphosate assessment in environmental samples.

Molecular Basis of Glyphosate Resistance : A study by Pollegioni et al. (2011) reviewed mechanisms of resistance to glyphosate achieved through protein engineering and molecular evolution, highlighting the critical role of glyphosate in herbicide-resistant transgenic plants.

Environmental and Health Impacts : Landrigan & Belpoggi (2018) emphasized the need for independent research on glyphosate's health effects. This study points to the regulatory uncertainties and conflicting health hazard reports surrounding glyphosate.

Glyphosate in Agricultural Practices : The work of Dodds (2020) focuses on glyphosate contamination in food, exploring its widespread use in agriculture and its potential implications.

Safety And Hazards

Orientations Futures

AOAC is proposing the establishment of a working group to develop a voluntary consensus standard (or standards) for the simultaneous determination of glyphosate (including glyphosate trimesium) and its metabolites: N-acetylglyphosate, aminomethylphosponic acid (AMPA), and N-acetyl-aminophosphonic acid (N-acetyl AMPA) in the following .

Propriétés

IUPAC Name |

2-[acetyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634650 | |

| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylglyphosate | |

CAS RN |

129660-96-4 | |

| Record name | N-Acetylglyphosate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(phosphonomethyl)acetamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLGLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)